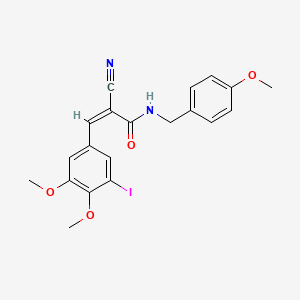
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide, also known as CIQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of inflammatory mediators and thereby decrease inflammation. In addition, this compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of certain genes and thereby affect cellular processes such as apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of prostaglandins, which are lipid mediators that are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating certain signaling pathways that are involved in programmed cell death. Moreover, this compound has been shown to inhibit the replication of certain viruses by interfering with viral entry, replication, and assembly.
实验室实验的优点和局限性
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. Moreover, this compound has been found to exhibit activity against a wide range of targets, which makes it a versatile tool for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. For example, this compound has been found to have low solubility in water, which can make it difficult to work with in certain experimental setups. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Moreover, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to develop more effective methods for synthesizing this compound and for improving its solubility and bioavailability.
合成方法
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form the corresponding imine. This intermediate is then reacted with 3-iodo-4,5-dimethoxybenzaldehyde to form the desired product, this compound.
科学研究应用
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Moreover, this compound has been shown to inhibit the replication of certain viruses, including HIV-1 and HCV.
属性
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O4/c1-25-16-6-4-13(5-7-16)12-23-20(24)15(11-22)8-14-9-17(21)19(27-3)18(10-14)26-2/h4-10H,12H2,1-3H3,(H,23,24)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNOCMDVYMBNBV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
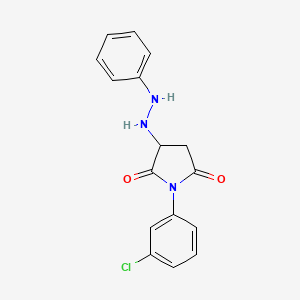
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
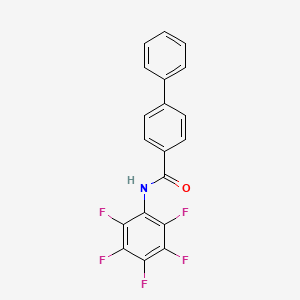
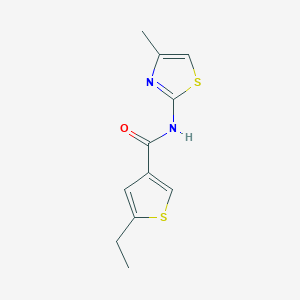
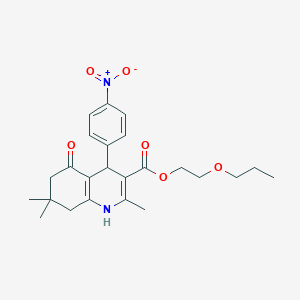
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
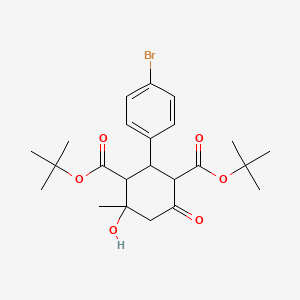

![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
